N,2-dihydroxy-4-methoxybenzamide
Overview
Description
N,2-dihydroxy-4-methoxybenzamide is an organic compound with the molecular formula C8H9NO4. It is a benzamide derivative characterized by the presence of hydroxyl and methoxy functional groups on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-dihydroxy-4-methoxybenzamide typically involves the reaction of 2,4-dihydroxybenzoic acid with methoxyamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding benzoyl chloride intermediate. This intermediate is then reacted with methoxyamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory-scale synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,2-dihydroxy-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
N,2-dihydroxy-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,2-dihydroxy-4-methoxybenzamide involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in its biological activity. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2,3-dimethoxybenzamide
- 3-acetoxy-2-methylbenzamide
- N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide
Uniqueness
N,2-dihydroxy-4-methoxybenzamide is unique due to the specific arrangement of hydroxyl and methoxy groups on the benzene ring, which imparts distinct chemical and biological properties.
Biological Activity
N,2-dihydroxy-4-methoxybenzamide (also known as 2-hydroxy-4-methoxybenzamide) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article provides an overview of its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 183.16 g/mol. The presence of hydroxyl and methoxy groups is significant for its biological activity, influencing its interaction with various biological targets.
Antioxidant Properties
Research indicates that this compound exhibits antioxidant activity , which is crucial for combating oxidative stress in cells. This property is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from damage.
Antibacterial Activity
The compound has also been studied for its antibacterial properties . It demonstrates inhibitory effects against several bacterial strains, including Kocuria rosea and Escherichia coli. In vitro assays have shown diameter inhibition halos of 13 mm against Kocuria rosea, indicating significant antibacterial potential .
Anti-inflammatory Effects
This compound is investigated for its anti-inflammatory effects . Preliminary studies suggest it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
Anticancer Activity
The compound has been explored for its anticancer properties . In various cell viability assays, it has shown efficacy against cancer cell lines such as PC3 (prostate cancer) and H460 (lung cancer), with GI50 values indicating effective growth inhibition at micromolar concentrations . The exact mechanism involves the modulation of signaling pathways related to cell proliferation and apoptosis.
The biological activity of this compound is primarily linked to its structural features:
- Hydroxyl Groups : These groups enhance the compound's ability to form hydrogen bonds with biological macromolecules, facilitating interactions with enzymes and receptors.
- Methoxy Group : This group contributes to the lipophilicity of the compound, affecting its bioavailability and interaction with cellular membranes.
The compound's mechanism likely involves the modulation of oxidative stress levels and inhibition of specific enzymes related to inflammation and cancer progression .
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies highlighting the biological activities of this compound:
Properties
IUPAC Name |
N,2-dihydroxy-4-methoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-13-5-2-3-6(7(10)4-5)8(11)9-12/h2-4,10,12H,1H3,(H,9,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSCRLXHIORANK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436312 | |
Record name | 2-hydroxy-4-methoxybenzohydroxamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70436312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90222-58-5 | |
Record name | 2-Hydroxy-4-methoxyphenylhydroxamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90222-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-hydroxy-4-methoxybenzohydroxamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70436312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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